molecular formula C10H9FO2 B1330858 1-(4-Fluorophenyl)butane-1,3-dione CAS No. 29681-98-9

1-(4-Fluorophenyl)butane-1,3-dione

Cat. No. B1330858
CAS RN: 29681-98-9
M. Wt: 180.17 g/mol
InChI Key: GEFZIAWNHFKQDM-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)butane-1,3-dione is a chemical entity that has been studied in various contexts due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, has been achieved through photoinduced direct oxidative annulation processes that do not require transition metals or oxidants . This suggests that similar methods could potentially be applied to synthesize 1-(4-Fluorophenyl)butane-1,3-dione, although the specifics would need to be tailored to the unique properties of the fluorophenyl group.

Molecular Structure Analysis

The molecular and crystal structure of a closely related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, has been determined using single crystal X-ray diffraction . This provides a precedent for the type of structural analysis that could be conducted on 1-(4-Fluorophenyl)butane-1,3-dione to determine its precise molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, such as the regioselective carbon-carbon bond cleavage in arylhydrazones of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones . This indicates that the 1-(4-Fluorophenyl)butane-1,3-dione could also undergo specific chemical transformations, which could be useful in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Additionally, quantum-chemical calculations have been employed to study the tautomeric and thermodynamic properties of similar molecules . These methods could be applied to 1-(4-Fluorophenyl)butane-1,3-dione to gain a comprehensive understanding of its behavior in different environments.

Scientific Research Applications

Tautomeric and Acid-Base Properties

  • Tautomerism and Acid-Base Characteristics : Studies on similar compounds, such as 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, have shown that they exhibit a mix of tautomeric forms and specific acid-base properties. These properties are influenced by factors like solvent polarity, which can be crucial in chemical reactions and pharmaceutical applications (Mahmudov et al., 2011).

Applications in Solar Cells

  • Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include compounds like 1-(4-fluorophenyl)butane-1,3-dione, have been synthesized and characterized. These compounds exhibit intense visible light absorption, making them potential candidates for use in dye-sensitized solar cells (Islam et al., 2006).

Polymorphism Studies

  • Polymorphism Research : Research on bis-hydrazone compounds, including butane-2,3-dione derivatives, has revealed polymorphism, which is crucial for understanding and designing pharmaceuticals and other crystalline materials (Dwivedi & Das, 2018).

Analytical Chemistry Applications

  • Copper-Selective Electrodes : Derivatives of butane-1,3-dione, similar to 1-(4-fluorophenyl)butane-1,3-dione, have been used as effective ionophores for copper-selective electrodes in analytical chemistry, demonstrating their utility in detecting and quantifying metal ions (Kopylovich et al., 2011).

Structural and Thermal Properties

  • Thermal Stability Analysis : Studies on azoderivatives of β-diketones have highlighted their high thermal stability, which is an important property for materials used in high-temperature applications (Mahmudov et al., 2011).

Crystal Structure Examination

  • Crystal Structure Analysis : Examination of the crystal and molecular structure of compounds like 1-(4-fluorophenyl)butane-1,3-dione can provide insights into the material's properties and potential applications in various fields, including materials science and pharmaceuticals (Wei et al., 2014).

Photoluminescent Materials

  • Photoluminescent Applications : Certain complexes involving β-diketones, similar to 1-(4-fluorophenyl)butane-1,3-dione, have been studied for their photoluminescent properties, indicating potential use in light-emitting devices and sensors (Wang et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(4-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZIAWNHFKQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330792
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)butane-1,3-dione

CAS RN

29681-98-9
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-phenyl)-butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
L Fan, D Wang, L Peng, X Ke - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the structure of the title compound, [Co(C10H5F4O2)2(C5H5N)2], cobalt(II) forms a complex with two 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dionate anions and two pyridine …
Number of citations: 2 scripts.iucr.org
J Liu, DZ Song, YQ Tian, XW Zhang… - Journal of Chemical …, 2016 - journals.sagepub.com
The title compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesised by condensation of dimethylamine with 5-(4-…
Number of citations: 5 journals.sagepub.com
A Islam, FA Chowdhury, Y Chiba, R Komiya… - Chemistry of …, 2006 - ACS Publications
A new series of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, [Ru(Htctpy)(tfpbd)(NCS){(C 4 H 9 ) 4 N} 2 ] (1), [Ru(Htctpy)(tffpbd)(NCS){(C 4 H 9 ) 4 N} 2 ] (2), and [Ru(…
Number of citations: 107 pubs.acs.org
D Wang, Z Luo, Z Liu, D Wang, L Fan, G Yin - Dyes and Pigments, 2016 - Elsevier
Two fluorinated β-diketones and their six europium (III) complexes using 2,2-dipyridine, 1,10-phenanthroline or 4′-phenyl-terpyridine as the secondary ligand were synthesized and …
Number of citations: 50 www.sciencedirect.com
L Ju, G Hong-Guang, L Jiu-Fu - Journal of Chemical …, 2015 - journals.sagepub.com
The title compound, diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate (C 23 H 22 F 4 N 4 O 5 , Mr = 510.45) was synthesised and …
Number of citations: 5 journals.sagepub.com
T Hasui, N Ohyabu, T Ohra, K Fuji, T Sugimoto… - Bioorganic & Medicinal …, 2014 - Elsevier
In the course of our study on selective nonsteroidal mineralocorticoid receptor (MR) antagonists, a series of novel benzoxazine derivatives possessing an azole ring as the core scaffold …
Number of citations: 24 www.sciencedirect.com
J Liu, ZQ Cai, Y Wang, MJ Jiang, LF Xu - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H11Cl2F4N3, the central pyrazolo[1,5-a]pyrimidine unit is almost planar [the mean deviation from the best least-square plane through the nine atoms is 0.006 (…
Number of citations: 1 scripts.iucr.org
J Liu, ZQ Cai, Y Wang, YL Sang, LF Xu - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C25H13Cl2F4N3, there are four planar systems, viz. three benzene rings and a pyrazolo[1,5-a]pyrimidine system [rms deviation = 0.002 Å]. The dihedral angle …
Number of citations: 12 scripts.iucr.org
H Wang, Y Wan, H Du, H Lyu, D Wang - Journal of Luminescence, 2022 - Elsevier
Four bipyrimidine bridged dinuclear Eu (III) complexes of fluorinated β-diketones were synthesized and their photoluminescence behaviors in solution, solid powder state and poly(…
Number of citations: 4 www.sciencedirect.com
OA Myshkina, SY Balandina… - Russian Chemical …, 2021 - researchgate.net
1, 3-Diketones are reactive compounds commonly used as versatile reagents for the synthesis of heterocyclic compounds. 1—3 This class of compounds has attracted interest due to …
Number of citations: 5 www.researchgate.net

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